molecular formula C24H16ClNO2S B2830924 (10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione CAS No. 866008-70-0

(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione

Cat. No.: B2830924
CAS No.: 866008-70-0
M. Wt: 417.91
InChI Key: VPCZYOUUMWWWNL-BKUYFWCQSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetracyclic core with a fused thia-aza ring system. The presence of a 4-chlorophenyl methylidene substituent at position 10 introduces electronic and steric effects that may influence its biological activity and physicochemical properties. The compound’s conformation, analyzed via crystallographic tools like SHELX or WinGX , would reveal nuances in ring puckering and molecular geometry critical for understanding its interactions with biological targets.

Properties

IUPAC Name

(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaene-9,19-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO2S/c25-17-11-9-15(10-12-17)13-21-22(27)18-6-2-1-5-16(18)14-26-23(28)19-7-3-4-8-20(19)24(26)29-21/h1-13,24H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCZYOUUMWWWNL-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C(=CC3=CC=C(C=C3)Cl)SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound's structure indicates significant complexity, featuring multiple rings and functional groups that may contribute to its biological activity. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets, as halogenated phenyl compounds are often associated with increased lipophilicity and altered pharmacodynamics.

Molecular Formula

  • Molecular Formula : C19H12ClN3O2S
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The thiazole and azetidine moieties may contribute to this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Research indicates that compounds with structural similarities can inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression. The presence of the chlorophenyl group may enhance cytotoxicity against specific cancer cell lines.
  • Enzyme Inhibition : Certain derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study 1 : In vitro assays demonstrated that compounds similar to the target molecule exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
  • Study 2 : A study exploring the anticancer potential of chlorinated phenyl compounds revealed that they could induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Comparative Biological Activity Table

Compound NameBiological ActivityAssay TypeResult
4-ChloromethylbiphenylAntibacterialSalmonella/microsome assayPositive
Benzyl ChlorideAntibacterialBacterial fluctuation assayPositive
4-Hydroxymethyl-biphenylAnticancerHeLa cell DNA repair assayInactive

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

Feature Target Compound Compound A (from )
Core Structure Tetracyclic (11-thia-1-azatetracyclo) Tricyclic (4-azatricyclo)
Substituent at Position 10 4-Chlorophenyl methylidene Diphenylmethylene
Heteroatoms Sulfur (S) and nitrogen (N) in the core Nitrogen (N) only
Conformational Analysis

Ring puckering in polycyclic systems significantly impacts biological interactions. Compound A ’s tricyclic system likely adopts a boat or chair conformation, as analyzed via Cremer-Pople puckering coordinates . The target compound’s tetracyclic core, with sulfur and nitrogen heteroatoms, may exhibit distinct puckering amplitudes and pseudorotation phases, influencing steric accessibility to active sites. Computational modeling (e.g., using SHELXPRO ) could quantify these differences, but empirical data are absent in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Key steps may include:

  • Acetylation/cyclization: Use acetic anhydride for acetylation and catalysts like NaH or Pd-based systems for cyclization (e.g., forming thia-azatricyclic cores) .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (80–120°C) minimizes side reactions .
  • Purification: High-Performance Liquid Chromatography (HPLC) and recrystallization are critical for isolating high-purity products. Monitor intermediates via NMR and mass spectrometry .

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer:

  • X-ray crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., SHELX programs for structure refinement) .
  • Spectroscopy: Employ 1^1H/13^{13}C NMR to confirm substituent placement and NOESY for stereochemical analysis. IR spectroscopy identifies functional groups like carbonyls (9,19-dione) .
  • Computational validation: Compare experimental data with DFT-optimized geometries to validate bond angles and torsional strain .

Q. What preliminary biological screening approaches evaluate its antimicrobial potential?

  • Methodological Answer:

  • Bacterial assays: Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative strains (e.g., Escherichia coli ATCC 25922) using broth microdilution to determine MIC values .
  • Antiviral screening: Use cell-based assays against RNA viruses (e.g., BVDV, HIV-1) and DNA viruses (e.g., HSV-1) with AZT as a positive control .
  • Cytotoxicity profiling: Assess mammalian cell viability (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity and target interactions?

  • Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to viral proteases (e.g., HIV-1 reverse transcriptase) or bacterial enzymes (e.g., S. aureus dihydrofolate reductase) .
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in nucleophilic substitution or oxidation reactions .
  • MD simulations: Study stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer:

  • Variable standardization: Control microbial strain sources (e.g., ATCC vs. clinical isolates) and culture conditions (e.g., aerobic vs. anaerobic) .
  • Dose-response curves: Use nonlinear regression (e.g., GraphPad Prism) to quantify EC50_{50} and Hill slopes, reducing inter-study variability .
  • Meta-analysis: Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, identifying outliers via funnel plots .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

  • Methodological Answer:

  • Analog synthesis: Systematically modify substituents (e.g., 4-chlorophenyl → 4-fluorophenyl) and assess activity shifts .
  • Multivariate analysis: Use PLS regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
  • Crystallographic SAR: Compare X-ray structures of analogs to identify critical binding motifs (e.g., hydrophobic pockets accommodating the chlorophenyl group) .

Q. How does stability under varying pH/temperature affect experimental outcomes?

  • Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, monitoring degradation via HPLC-MS .
  • Thermal stability: Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -80°C to prevent thia-azatricyclic ring hydrolysis .

Q. Which advanced purification techniques isolate enantiomerically pure forms?

  • Methodological Answer:

  • Chiral chromatography: Use Chiralpak columns with hexane/isopropanol gradients to separate diastereomers .
  • Crystallization: Optimize solvent pairs (e.g., ethanol/water) for selective crystal growth. Validate enantiopurity via CD spectroscopy .

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